Predicted Lipophilicity (clogP): 2,5-Dimethylphenyl Analog vs. 4-Aminoantipyrine
The predicted lipophilicity (clogP) of 4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one is 2.16, computed from the ECBD database [1]. In contrast, the closest phenyl-substituted analog, 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one), has an experimentally estimated logP of –0.257 . This represents a logP increase of approximately 2.4 units, translating to a predicted ~250-fold increase in octanol/water partition coefficient.
| Evidence Dimension | Octanol–Water Partition Coefficient (LogP / clogP) |
|---|---|
| Target Compound Data | clogP = 2.16 |
| Comparator Or Baseline | 4-Aminoantipyrine: logP = –0.257 (est); Antipyrine: logP = 0.38 (est) |
| Quantified Difference | ΔlogP ≈ +2.4 relative to 4-aminoantipyrine; ΔlogP ≈ +1.8 relative to antipyrine |
| Conditions | Computed value (ECBD system) vs. experimental estimates from vendor datasheets; no standardized single-assay head-to-head measurement available |
Why This Matters
A logP shift of this magnitude significantly alters compound partitioning in biological assays and extraction workflows, making the target compound preferable for applications requiring enhanced membrane permeability or reversed-phase chromatographic retention.
- [1] Sildrug/ECBD Database, entry EOS51869. MW: 231.30; clogP: 2.16; TPSA: 39.08; Rotatable Bonds: 3. View Source
